molecular formula C19H19N3O4S2 B2562706 1-(4-((3-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1797061-11-0

1-(4-((3-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2562706
CAS No.: 1797061-11-0
M. Wt: 417.5
InChI Key: AEZUNFVWLOYAPM-UHFFFAOYSA-N
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Description

1-(4-((3-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a compound that contains a thiophene ring, an oxadiazole ring, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing 1-(4-((3-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone involves multiple reaction steps:

  • Formation of the Thiophene Ring: : The thiophene ring can be synthesized through the Gewald reaction, a multi-component condensation reaction.

  • Synthesis of the 1,3,4-Oxadiazole Ring: : This can be done through a cyclization reaction involving hydrazides and carbonyl compounds under acidic conditions.

  • Attachment of the Piperidine Ring: : Piperidine can be introduced through a nucleophilic substitution reaction using an appropriate sulfonyl halide derivative.

Industrial Production Methods

In an industrial setting, optimization of reaction conditions and scaling up these synthesis routes would be crucial. Reactions would be carried out in larger reactors with careful control of temperature, pressure, and reaction times to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone can undergo several types of chemical reactions:

  • Oxidation: : The thiophene ring can be susceptible to oxidation, forming sulfoxides or sulfones.

  • Reduction: : Reduction reactions can occur at various positions, particularly at the oxadiazole ring.

  • Substitution: : The sulfonyl group is a good leaving group, allowing for nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride

  • Nucleophiles: : Ammonia, primary amines for substitution reactions

Major Products

  • Oxidation Products: : Sulfoxides, sulfones

  • Reduction Products: : Reduced oxadiazole derivatives

  • Substitution Products: : Varied products depending on the nucleophile used

Scientific Research Applications

Chemistry

Used as a starting material for synthesizing more complex molecules, particularly in designing molecules with specific properties for materials science.

Biology

Potential bioactive compound in medicinal chemistry due to its diverse functional groups.

Medicine

Investigated for pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

Industry

Used in the development of specialty chemicals and functional materials.

Mechanism of Action

The mechanism of action of 1-(4-((3-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone would depend on its specific application. For instance, in medicinal chemistry, it might target specific proteins or enzymes, inhibiting or activating their function.

Molecular Targets and Pathways

This compound could interact with various molecular targets, including enzymes, receptors, and DNA, depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(3-(5-Methylthiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

  • 1-(4-(3-(5-Phenylthiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Uniqueness

1-(4-((3-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone stands out due to its unique combination of thiophene, oxadiazole, and sulfonyl functional groups, which offer a distinctive set of properties and reactivity profiles.

There you have it—a deep dive into a fascinating compound! What's the next topic on your mind?

Properties

IUPAC Name

1-[4-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-13(23)14-4-6-17(7-5-14)28(24,25)22-9-2-3-15(11-22)18-20-21-19(26-18)16-8-10-27-12-16/h4-8,10,12,15H,2-3,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZUNFVWLOYAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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